molecular formula C20H24N2O5S B5032108 N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B5032108
M. Wt: 404.5 g/mol
InChI Key: ONDVZMROTQYTPP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves the inhibition of specific enzymes, such as cholinesterase, which plays a role in neurotransmission. By inhibiting these enzymes, the compound can modulate signaling pathways and exert therapeutic effects. The molecular targets include various proteins and receptors involved in cellular processes .

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is unique compared to other sulfonamides due to its specific structural features and biological activities. Similar compounds include:

These compounds share the sulfonamide functional group but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-5-4-6-17(15(14)2)21-20(23)16-7-8-18(26-3)19(13-16)28(24,25)22-9-11-27-12-10-22/h4-8,13H,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDVZMROTQYTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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